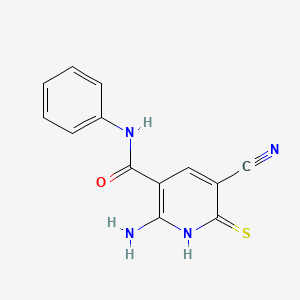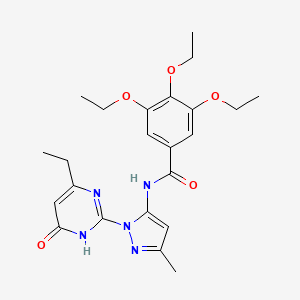
2-Methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy and sulfamoyl groups, as well as thiophene rings
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Vorbereitungsmethoden
The synthesis of 2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide typically involves multi-step organic synthesis. The key steps include the formation of the benzamide core, introduction of the methoxy group, and the attachment of the thiophene rings through sulfamoyl linkage. Common synthetic routes may involve:
Formation of Benzamide Core: This can be achieved through the reaction of an appropriate aniline derivative with a carboxylic acid or its derivatives.
Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Sulfamoylation: The attachment of the thiophene rings via sulfamoyl linkage can be carried out using thiophene derivatives and sulfonyl chlorides under basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide core or the thiophene rings, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-methoxy-5-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzamide include other benzamide derivatives and thiophene-containing compounds These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and applications
Eigenschaften
IUPAC Name |
2-methoxy-5-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S3/c1-23-14-5-4-12(9-13(14)17(18)20)26(21,22)19-16(11-6-8-24-10-11)15-3-2-7-25-15/h2-10,16,19H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKNDLJNCGNHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2438050.png)


methanone](/img/structure/B2438054.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide](/img/structure/B2438055.png)



![Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2438061.png)
![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2438062.png)



